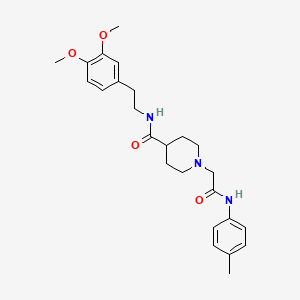
N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carboxamide derivatives in the context of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent formation of 4-N-[2-(dimethylamino)ethyl]carboxamides indicates a method that could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers .
Molecular Structure Analysis
While the exact molecular structure analysis of N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is not provided, the structure-related analysis of similar compounds suggests that the presence of the dimethoxyphenethyl group and the piperidine ring are likely to influence the compound's interaction with biological targets. The carboxamide linkage is a common feature in these molecules, which is known to contribute to the binding affinity and selectivity of the compounds .
Chemical Reactions Analysis
The chemical reactions involving carboxamide derivatives typically include interactions with various biological targets. For instance, the derived 4-N-[2-(dimethylamino)ethyl]carboxamides from the first paper were tested for cytotoxic activity against different cancer cell lines, indicating that these compounds can undergo biological reactions leading to cytotoxic effects . Similarly, the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were evaluated for antiallergy activity, suggesting that these compounds may participate in immunological reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide are not directly reported in the provided papers. However, the cytotoxic activity of structurally related carboxamide derivatives against various cancer cell lines implies that these compounds have sufficient stability and reactivity to interact with biological systems. The potent cytotoxicity of some derivatives, with IC(50) values less than 10 nM, suggests that the compound may also exhibit significant biological activity, potentially influenced by its physical and chemical properties . Additionally, the antiallergy activity of related compounds, with one having an IC50 of 310 nM for inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicates that the compound's properties may allow it to interact with specific receptors in the body .
Applications De Recherche Scientifique
Synthesis and Antiallergy Activity
- A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergy activity. These derivatives showed activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for detecting compounds with antiallergic activity, though none had activity at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay. One analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antiallergic research applications (Walsh et al., 1990).
Synthesis and Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines. Most compounds were potent cytotoxins, with some having IC(50) values less than 10 nM. This study highlights the potential of such compounds in the development of new anticancer agents (Deady et al., 2003).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. They exhibited significant analgesic and anti-inflammatory activities, suggesting their potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor and Antioxidant Activities
- Cyanoacetamide was used in heterocyclic chemistry for the synthesis of benzothiophenes with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their antitumor and antioxidant activities, with several exhibiting promising results (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-18-4-7-21(8-5-18)27-24(29)17-28-14-11-20(12-15-28)25(30)26-13-10-19-6-9-22(31-2)23(16-19)32-3/h4-9,16,20H,10-15,17H2,1-3H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHTZFLOLOPIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

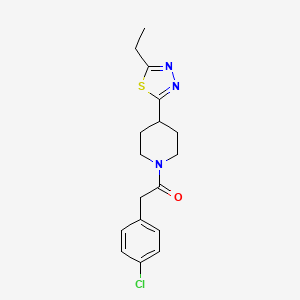

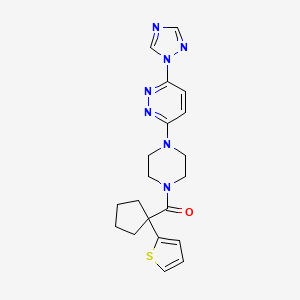
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

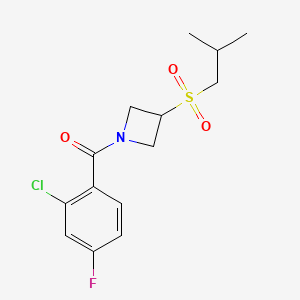
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
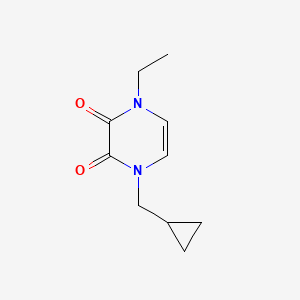


![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)